2-Cyclopropoxy-3-methoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-methoxyaniline |
InChI |
InChI=1S/C10H13NO2/c1-12-9-4-2-3-8(11)10(9)13-7-5-6-7/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
ZWPYKGCLPQYFDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC2CC2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropoxy 3 Methoxyaniline
Retrosynthetic Analysis of 2-Cyclopropoxy-3-methoxyaniline
A retrosynthetic analysis of this compound identifies two primary bond disconnections that simplify the target molecule into more readily available precursors. The most logical disconnections are the carbon-oxygen bond of the cyclopropyl (B3062369) ether and the carbon-nitrogen bond of the aniline (B41778) functionality.
The primary disconnection is the aryl ether bond (C-O), which separates the molecule into a substituted aniline precursor and a cyclopropyl-donating reagent. This leads to two potential synthetic routes:
Route A : Disconnecting the cyclopropoxy group reveals a 2-hydroxy-3-methoxyaniline intermediate. This phenol (B47542) can then be etherified using a suitable cyclopropylating agent.
Route B : Alternatively, the disconnection can be made at the methoxy (B1213986) group, though this is a less common synthetic strategy.
A second key disconnection targets the amine group (C-N). This approach suggests that the aniline can be formed in a late-stage synthesis by the reduction of a corresponding nitrobenzene (B124822) derivative, such as 1-cyclopropoxy-2-methoxy-3-nitrobenzene. This is a robust and widely used transformation in organic synthesis. nih.govnih.gov
Combining these disconnections, the most strategically sound retrosynthetic pathway involves:
The late-stage reduction of a nitro group to form the final aniline.
The formation of the cyclopropyl ether bond via a coupling reaction on a suitably functionalized nitrobenzene precursor.
The synthesis of the polysubstituted benzene (B151609) ring.
This analysis points to key precursors such as 2-hydroxy-3-methoxynitrobenzene and a cyclopropylating agent (e.g., cyclopropylboronic acid or a cyclopropyl halide).
Approaches to the 3-Methoxyaniline Core Precursor
Direct Functionalization Strategies
Direct functionalization strategies would typically involve starting with a pre-existing aniline, such as 3-methoxyaniline (m-anisidine), and introducing the cyclopropoxy group at the C-2 position. wikipedia.orgnih.govsigmaaldrich.com However, direct C-H activation and subsequent etherification at the ortho position of an aniline can be challenging due to regioselectivity issues and the potential for N-functionalization.
A more viable "direct" approach starts with a precursor where the substitution pattern is already established. For instance, creating a 2-hydroxy-3-methoxyaniline derivative allows for a more controlled introduction of the cyclopropoxy group in a later step. The synthesis of such precursors can start from materials like 2,3-dimethoxybenzoic acid or similar compounds, involving steps like demethylation and amination.
Reductive Pathways from Nitrobenzene Derivatives
A highly effective and common method for synthesizing aromatic amines is the reduction of the corresponding nitroarene. google.combeilstein-journals.org This pathway offers the advantage of using the strongly deactivating and ortho-, para-directing nitro group to control the regiochemistry of earlier synthetic steps, followed by its conversion to the desired amine functionality.
In the context of synthesizing this compound, the key intermediate would be a substituted nitrobenzene, such as 1-cyclopropoxy-2-methoxy-3-nitrobenzene. The final step is the reduction of this nitro compound. A variety of reducing agents can be employed for this transformation, each with its own advantages regarding yield, selectivity, and reaction conditions.
| Reagent/Catalyst | Conditions | Notes |
| H₂/Pd/C | Hydrogen gas, Palladium on Carbon catalyst, various solvents (e.g., MeOH, EtOH) | A common, clean, and efficient method for catalytic hydrogenation. nih.gov |
| SnCl₂·2H₂O | Tin(II) chloride dihydrate in a solvent like ethanol (B145695) or ethyl acetate | A classic and reliable method for nitro group reduction. google.com |
| Fe/HCl or Fe/NH₄Cl | Iron powder in the presence of an acid | An economical method often used in industrial-scale synthesis. |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution, often heated | Can offer selectivity in the presence of other reducible functional groups. google.com |
Introduction of the Cyclopropoxy Moiety
The formation of the cyclopropyl aryl ether linkage is a pivotal step. This can be accomplished through classical etherification methods or, more efficiently, through modern metal-catalyzed cross-coupling reactions.
Etherification Reactions via Aromatic Substitution
Classical methods like the Williamson ether synthesis or the Ullmann condensation can be considered for forming the C-O bond. wikipedia.orgsynarchive.com
Williamson-type Synthesis : This would involve the reaction of a phenoxide (e.g., the deprotonated form of 2-hydroxy-3-methoxyaniline or its nitro-analogue) with a cyclopropyl halide. However, this approach is often inefficient. Cyclopropyl halides are poor electrophiles in Sₙ2 reactions and are prone to elimination reactions under the required harsh conditions (high temperatures), which can lead to low yields and byproduct formation. nih.gov
Ullmann Condensation : The Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. wikipedia.orgsynarchive.comorganic-chemistry.org In this case, one could react 2-bromo-3-methoxyaniline (B48712) (or a protected/nitro version) with cyclopropanol. Traditional Ullmann conditions require high temperatures and stoichiometric amounts of copper, which can limit functional group tolerance. wikipedia.orgnih.gov Modern variations use soluble copper catalysts with specific ligands, allowing for milder reaction conditions. nih.gov
Coupling Reactions for Cyclopropyl Ether Formation
Modern cross-coupling reactions provide milder and more efficient alternatives for the synthesis of aryl ethers and are generally the preferred methods. wikipedia.orgwikipedia.org
Buchwald-Hartwig Etherification : This palladium-catalyzed reaction couples aryl halides or triflates with alcohols. wikipedia.orgchemeurope.comorganic-chemistry.orgyoutube.com The synthesis of this compound could be envisioned by coupling a 2-halo-3-methoxyaniline derivative with cyclopropanol. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for high yields under relatively mild conditions. organic-chemistry.orgorganic-chemistry.org
Chan-Lam Coupling : The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of a boronic acid with an alcohol or amine. wikipedia.orgorganic-chemistry.orgyoutube.com This method is particularly well-suited for forming the cyclopropyl aryl ether linkage. The reaction typically involves coupling a phenol, such as 2-hydroxy-3-methoxynitrobenzene, with potassium cyclopropyltrifluoroborate (B8364958) or cyclopropylboronic acid. nih.govacs.org This reaction is advantageous as it can be performed at room temperature, is open to the air, and tolerates a wide range of functional groups. nih.govorganic-chemistry.org The use of a copper(II) precatalyst, a ligand like 1,10-phenanthroline, and oxygen as the terminal oxidant provides a practical and scalable route to cyclopropyl aryl ethers. nih.govacs.org
| Coupling Reaction | Catalyst System | Reactants | Key Advantages |
| Buchwald-Hartwig | Pd-based catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., BINAP) | Aryl halide/triflate + Cyclopropanol | High yields, broad substrate scope. organic-chemistry.orgresearchgate.net |
| Chan-Lam | Cu-based catalyst (e.g., Cu(OAc)₂) with a ligand (e.g., 1,10-phenanthroline) | Phenol + Cyclopropylboronic acid/trifluoroborate | Mild conditions (room temp, air), excellent functional group tolerance. nih.govwikipedia.orgacs.org |
| Ullmann Condensation | Cu-based catalyst (e.g., CuI) | Aryl halide + Cyclopropanol | Economical, but often requires high temperatures and stoichiometric copper. wikipedia.orgnih.gov |
Given the efficiency and mild conditions, the Chan-Lam coupling represents a state-of-the-art method for the introduction of the cyclopropoxy moiety in this specific synthesis. nih.gov
Palladium-Catalyzed Amination Routes for Aniline Formation (e.g., Buchwald–Hartwig Amination)
The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, and it represents a primary strategy for the synthesis of this compound. organic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a suitable base. organic-chemistry.org
For the synthesis of this compound, a plausible starting material would be 1-halo-2-cyclopropoxy-3-methoxybenzene (where halo is typically bromo or iodo). The choice of the nitrogen source is critical; ammonia (B1221849) itself or ammonia surrogates can be employed. The use of gaseous ammonia can be challenging due to handling and solubility issues, while ammonia surrogates like benzophenone (B1666685) imine or protected amines offer alternatives, though they may require an additional deprotection step. organic-chemistry.org
The success of the Buchwald-Hartwig amination for a sterically hindered substrate like the precursor to this compound is highly dependent on the choice of ligand coordinated to the palladium center. Sterically demanding and electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. researchgate.net The development of increasingly sophisticated ligands has been instrumental in expanding the scope of the Buchwald-Hartwig reaction to include challenging substrates. researchgate.net For instance, the use of biaryl phosphine ligands has proven effective for the amination of sterically hindered aryl halides. nih.gov
A hypothetical reaction scheme for the synthesis of this compound via Buchwald-Hartwig amination is presented below:
Hypothetical Reaction Scheme:
In this proposed scheme, a suitable palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) would be combined with a sterically bulky phosphine ligand (e.g., a biarylphosphine like XPhos or a dialkylbiarylphosphine). A strong base, such as sodium tert-butoxide (NaOtBu), is typically required to facilitate the deprotonation of the amine. The reaction would be carried out in an inert solvent like toluene (B28343) or dioxane at elevated temperatures.
One-Pot Multicomponent Synthetic Strategies
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single reaction vessel, thereby avoiding the isolation of intermediates. nih.gov While no specific MCR for the direct synthesis of this compound has been prominently reported, the development of MCRs for the synthesis of highly substituted anilines provides a conceptual framework.
For instance, some MCRs achieve the synthesis of polysubstituted anilines from acyclic precursors, building the aromatic ring and introducing the amino group in a single cascade of reactions. These strategies often involve the condensation of carbonyl compounds, active methylene (B1212753) compounds, and an amine source. However, the direct incorporation of a cyclopropoxy group in such a sequence would require a specifically functionalized starting material.
A more plausible, though still hypothetical, multicomponent approach for a related structure could involve a domino reaction sequence. For example, a reaction could be designed where a precursor containing the cyclopropoxy and methoxy functionalities undergoes a palladium-catalyzed annulation with a suitable nitrogen-containing component and another coupling partner to construct the aniline ring system. The development of such a highly specific MCR for this compound would represent a significant synthetic innovation.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly when employing methods like the Buchwald-Hartwig amination on a sterically hindered substrate. Several key parameters must be carefully considered and systematically varied.
Key Optimization Parameters:
| Parameter | Considerations | Potential Impact on Yield and Purity |
| Palladium Catalyst and Ligand | The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is paramount. Sterically bulky and electron-rich ligands (e.g., biarylphosphines) are often necessary for challenging couplings. researchgate.net | A well-matched catalyst-ligand system can significantly increase reaction rates and yields by facilitating the oxidative addition and reductive elimination steps. nih.gov |
| Base | Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are commonly used. The choice of base can influence the rate of amine deprotonation and the overall catalytic turnover. | The appropriate base and its concentration are critical for efficient catalysis; an incorrect choice can lead to low conversion or side reactions. |
| Solvent | Aprotic solvents such as toluene, dioxane, or THF are typically employed. The solvent can affect the solubility of reactants and the stability of the catalytic species. | Solvent choice can impact reaction kinetics and, in some cases, product selectivity. |
| Temperature | Reactions are often heated to overcome the activation barriers associated with the catalytic cycle, especially for less reactive aryl halides. | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or the formation of byproducts. Careful temperature control is essential. |
| Reaction Time | Sufficient time must be allowed for the reaction to proceed to completion. Reaction progress can be monitored by techniques like GC-MS or LC-MS. | Incomplete reactions will result in lower yields, while unnecessarily long reaction times can lead to product degradation. |
A design of experiments (DoE) approach can be a powerful tool for systematically optimizing these variables to identify the ideal conditions for the synthesis of this compound.
Scalability Considerations for Synthesis
The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Key Scalability Factors:
| Factor | Considerations and Challenges |
| Cost of Reagents | Palladium catalysts and specialized phosphine ligands can be expensive, significantly impacting the overall cost of the synthesis on a large scale. |
| Safety and Handling | The use of pyrophoric bases like tert-butoxides and flammable solvents requires stringent safety protocols and specialized equipment for large-scale operations. Handling of potentially toxic reagents and byproducts must also be carefully managed. |
| Reaction Exotherms | Palladium-catalyzed aminations can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure consistent product quality. |
| Work-up and Purification | The removal of the palladium catalyst and other impurities from the final product is a significant challenge, especially in the pharmaceutical industry where stringent purity requirements are in place. |
| Process Robustness | The reaction must be robust and reproducible on a large scale, with minimal sensitivity to minor variations in raw material quality or reaction parameters. |
The successful scale-up of the synthesis of this compound necessitates a multidisciplinary approach, involving chemists and chemical engineers to address the complex interplay of chemical, safety, and economic factors.
Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropoxy 3 Methoxyaniline
Reactivity Profile of the Aniline (B41778) Moiety
The aniline portion of the molecule, consisting of the amino group (-NH₂) attached to the benzene (B151609) ring, is a primary determinant of its electronic and nucleophilic character. The presence of the electron-donating cyclopropoxy and methoxy (B1213986) groups further modulates this reactivity.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) are heavily influenced by the substituents already present on the ring. masterorganicchemistry.com
In 2-Cyclopropoxy-3-methoxyaniline, all three substituents—the amino, methoxy, and cyclopropoxy groups—are classified as activating groups. Activating groups increase the rate of electrophilic substitution compared to benzene by donating electron density into the ring system, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org They direct incoming electrophiles to the positions ortho and para to themselves.
The directing effects of the substituents on this compound are as follows, with the position of the amino group designated as C1:
Amino group (-NH₂) at C1: This is a powerful activating group and directs incoming electrophiles to the C2, C4, and C6 positions. Since C2 is already substituted, its influence is focused on C4 (para) and C6 (ortho).
Cyclopropoxy group at C2: This group directs electrophiles to the C1, C3, and C5 positions. As C1 and C3 are occupied, it directs exclusively to C5 (para).
Methoxy group (-OCH₃) at C3: This is also a strong activating group that directs to the C2, C4, and C6 positions. With C2 substituted, its influence is concentrated on C4 (ortho) and C6 (para).
The combined influence of these groups indicates that positions C4 and C6 are the most electronically activated and therefore the most likely sites for electrophilic attack. The directing effects of the powerful amino group and the methoxy group reinforce each other at these positions. Position C5 is activated only by the cyclopropoxy group, making it a less probable site for substitution. Between C4 and C6, steric hindrance from the adjacent cyclopropoxy group at C2 might slightly disfavor substitution at the C-position closest to it, though the precise ratio of products would need to be determined experimentally.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating Groups | Predicted Reactivity |
| C4 | Amino (para), Methoxy (ortho) | Highly Favored |
| C5 | Cyclopropoxy (para) | Less Favored |
| C6 | Amino (ortho), Methoxy (para) | Highly Favored |
Nucleophilic Reactivity of the Amine Group
The primary amine group (-NH₂) possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. youtube.com This allows it to attack electron-deficient centers, forming new carbon-nitrogen bonds in reactions like alkylation and acylation. youtube.com The nucleophilicity of an amine is influenced by the electron density on the nitrogen atom; electron-donating groups on the aromatic ring increase this density, enhancing nucleophilicity. masterorganicchemistry.com
In this compound, both the methoxy and cyclopropoxy groups are electron-donating through resonance and inductive effects. They push electron density into the benzene ring, which in turn increases the electron density on the nitrogen atom of the amine group. This makes the amine group in this compound more nucleophilic than the amine group in unsubstituted aniline. Studies on structurally similar N-cyclopropylanilines have shown that electron-donating groups, such as a methoxy group, lower the single-electron transfer (SET) oxidation potential, which is consistent with increased electron density and heightened reactivity. acs.org
Reactions Involving the Cyclopropoxy Moiety
The cyclopropane (B1198618) ring is a three-membered carbocycle characterized by significant ring strain (approximately 27 kcal/mol). nih.gov This inherent strain makes cyclopropane derivatives susceptible to ring-opening reactions, which relieve the strain and lead to the formation of more stable, open-chain structures. beilstein-journals.orgresearchgate.net These reactions can be initiated by various means, including oxidation and radical processes.
Cyclopropyl (B3062369) Ring-Opening Reactions
The cleavage of a carbon-carbon bond in the cyclopropyl ring is a key transformation for this moiety. The mechanism of this opening can vary depending on the reaction conditions and the nature of the initiating species.
Oxidative conditions can promote the opening of the cyclopropyl ring. Research on N-cyclopropylanilines, which serve as a close model for the reactivity of the cyclopropoxy group in this compound, has provided detailed mechanistic insights. acs.org The process is often initiated by a single-electron transfer (SET) from the electron-rich aniline to an oxidant or a photosensitizer. acs.orgresearchgate.net
This initial oxidation step generates a nitrogen radical cation. acs.org The presence of electron-donating groups like methoxy and cyclopropoxy facilitates this oxidation. Following its formation, the radical cation can undergo irreversible ring-opening of the cyclopropyl group to form a more stable distonic radical cation (where the charge and radical centers are separated). acs.org This intermediate is then capable of reacting with other species, such as molecular oxygen, to yield further products. One proposed pathway involves the formation of an endoperoxide intermediate, which subsequently fragments. acs.org
It is noteworthy that electron-donating groups, while promoting the initial oxidation, can also stabilize the resulting nitrogen radical cation through resonance. This stabilization can slow the rate of the subsequent cyclopropyl ring-opening step. acs.org
Table 2: Influence of Substituents on Oxidative Ring-Opening of N-Cyclopropylaniline Analogs
| Compound | Substituent Effect | Favorability of Oxidation | Expected Rate of Ring-Opening |
| 2-MeO-CPA | Electron-Donating | High | Slower (due to radical cation stabilization) |
| CPA (unsubstituted) | Neutral | Medium | Medium |
| 3-Cl-CPA | Electron-Withdrawing | Low | Faster (due to radical cation destabilization) |
| Data derived from trends observed in a study on N-cyclopropylaniline (CPA) analogs. acs.org |
The opening of a cyclopropane ring can be effectively mediated by radical species. nih.govnih.gov The high reactivity of radicals allows them to initiate cleavage of the strained C-C bonds of the ring. nih.govrsc.org As described in the section on oxidative opening, the formation of a nitrogen radical cation via SET is a key example of a radical-mediated process. acs.org
The general mechanism for radical-mediated ring-opening involves the formation of a cyclopropylcarbinyl-type radical. This radical species is highly unstable and rapidly undergoes β-scission, cleaving one of the ring bonds to produce a more stable, open-chain homoallyl radical. nih.gov This ring-opening is typically a very fast and irreversible process, often referred to as a "radical clock" because its known rate can be used to time other radical reactions. nih.gov
In the context of this compound, a radical process could be initiated by the abstraction of a hydrogen atom or by the addition of a radical to the aromatic ring. However, the most likely pathway under oxidative conditions is the one proceeding through the aniline radical cation, where the radical character on the nitrogen facilitates the subsequent ring cleavage. acs.org
Lewis Acid-Catalyzed Ring Opening (by analogy to donor-acceptor cyclopropanes)
The reactivity of this compound can be understood by analogy to donor-acceptor (D-A) cyclopropanes, which are versatile building blocks in organic synthesis. acs.org The cyclopropane ring in these systems is activated by the "push-pull" effect of vicinal electron-donating and electron-withdrawing groups. researchgate.net In the case of this compound, the aniline nitrogen and the cyclopropoxy group act as electron donors, while the potential for an acceptor group to be introduced or for the aromatic ring itself to act as an acceptor influences the reactivity.
Lewis acids play a crucial role in promoting the ring-opening of D-A cyclopropanes. rsc.orguni-regensburg.de They coordinate to the acceptor group, which facilitates the cleavage of the cyclopropane C-C bond, generating a stabilized 1,3-dipole or a related zwitterionic intermediate. rsc.orgacs.org This ring-opening process can be initiated through an SN1- or SN2-type pathway, depending on the substrate and reaction conditions. uni-regensburg.deacs.org For instance, the use of strong Lewis acids like aluminum chloride (AlCl3) or tin tetrachloride (SnCl4) can lead to a unimolecular ionization, forming a zwitterionic species before nucleophilic attack. acs.org Milder Lewis acids, such as ytterbium triflate (Yb(OTf)3), can catalyze regioselective ring-opening reactions, for example, in the 1,3-aminothiolation of D-A cyclopropanes. acs.org
The regioselectivity of the nucleophilic attack is generally directed to the carbon atom adjacent to the donor group (C3), which can bear the emerging positive charge. acs.org The subsequent steps can involve trapping of the resulting anion at C1 by a proton or another electrophile, leading to 1,3-difunctionalized products. acs.org The choice of Lewis acid and nucleophile can influence the reaction pathway and the final products, which can range from simple ring-opened compounds to more complex heterocyclic structures formed through subsequent cyclization reactions. acs.orguni-regensburg.de
A plausible mechanism for the Lewis acid-catalyzed ring-opening of a D-A cyclopropane involves the coordination of the Lewis acid to the acceptor group, followed by nucleophilic attack at the C3 position, leading to a ring-opened intermediate. acs.org This intermediate can then undergo further transformations to yield the final product. acs.org The stereochemistry of the reaction can be specific, with the ring-opening proceeding in an SN2-like fashion, as demonstrated in reactions with enantiopure D-A cyclopropanes. acs.org
Cycloaddition Reactions (by analogy to N-cyclopropylanilines)
The chemical behavior of this compound in cycloaddition reactions can be inferred from studies on N-cyclopropylanilines. These compounds are known to participate in various cycloaddition reactions, particularly those initiated by single-electron transfer (SET) processes. acs.orgchemrxiv.orgchemrxiv.org
Asymmetric [3+2] Photocycloadditions with Olefins
N-cyclopropylanilines have been successfully employed in asymmetric [3+2] photocycloaddition reactions with a variety of olefins. rsc.orgnih.govrsc.org These reactions provide a direct and atom-economical route to enantioenriched cyclopentylamines, which are important structural motifs in bioactive molecules. rsc.orgnih.gov The reaction is typically mediated by a combination of a photocatalyst and a chiral catalyst, such as a chiral phosphoric acid. rsc.orgresearchgate.net
The proposed mechanism for these [3+2] photocycloadditions involves the initial photoexcitation of the photocatalyst, which then oxidizes the N-cyclopropylaniline to a nitrogen-centered radical cation. rsc.orgresearchgate.net This radical cation undergoes rapid and irreversible ring-opening of the cyclopropyl group to form a distonic radical cation. acs.orgresearchgate.net This intermediate then adds to the olefin in a stepwise manner. chemrxiv.org The stereochemistry of the final product is controlled by the chiral catalyst, which can engage in hydrogen bonding with the reaction intermediates. rsc.orgnih.gov
The scope of these reactions is broad, accommodating various substituted N-cyclopropylanilines and a range of electron-rich and electron-neutral olefins. rsc.orgnih.gov High yields, enantioselectivities (ees), and diastereoselectivities (drs) have been achieved in many cases. rsc.org
| Catalyst System | Olefin Type | Product Type | Key Features |
| DPZ / Chiral Phosphoric Acid | Electron-rich & Electron-neutral | Enantioenriched Cyclopentylamines | High yields, ees, and drs; Atom-economical. rsc.orgnih.gov |
| Gold(I)-photoredox | Electron-poor | N-arylaminocycloalkyls | Good yields; Proceeds via SET. chemrxiv.org |
Radical Addition to Olefins in Photoredox Catalysis
In addition to [3+2] cycloadditions, N-cyclopropylanilines can undergo radical addition to olefins under photoredox catalysis. acs.orgnih.gov This process also hinges on the initial single-electron oxidation of the aniline to form a radical cation, followed by the ring-opening of the cyclopropyl group. acs.orgresearchgate.net The resulting distonic radical cation can then add to an olefin. researchgate.net
The versatility of photoredox catalysis allows for the generation of a wide range of radical intermediates under mild conditions, which can then participate in various bond-forming reactions. acs.orgnih.gov The addition of these radicals to olefins provides access to a diverse array of functionalized molecules. acs.org
Stereochemical Control in Cycloaddition Processes
Achieving stereochemical control is a significant challenge in cycloaddition reactions involving radical intermediates. researchgate.netnih.gov In the context of [3+2] photocycloadditions of N-cyclopropylanilines, the use of chiral catalysts, particularly chiral phosphoric acids, has proven effective in inducing high levels of enantioselectivity. rsc.orgresearchgate.netnih.gov
The chiral catalyst is believed to control the stereochemical outcome by forming hydrogen bonds with the reaction intermediates, thereby directing the approach of the reacting partners. rsc.orgnih.gov This strategy has been successfully applied to construct all-carbon quaternary stereocenters with high enantioselectivity. rsc.org
The diastereoselectivity of these cycloadditions can also be high, often favoring the formation of one diastereomer over the other. researchgate.netacs.orgnih.gov The specific diastereomer formed can be influenced by the steric and electronic properties of the substrates and the reaction conditions. nih.gov DFT calculations have been used to rationalize the observed diastereoselectivity, often attributing it to steric considerations in the transition state. nih.gov
Influence of the Methoxy Substituent on Reactivity
The presence of a methoxy group on the aniline ring of this compound is expected to significantly influence its reactivity through electronic effects.
Electronic Effects on Ring Activation and Reactivity
Substituents on an aniline ring can either activate or deactivate the ring towards electrophilic substitution and can also affect the basicity of the amine. chemistrysteps.comlibretexts.org Electron-donating groups, such as the methoxy group, generally increase the electron density of the benzene ring, making it more reactive towards electrophiles. chemistrysteps.comlibretexts.org
Furthermore, the electronic nature of substituents can influence the rates of reactions involving the aniline moiety. For instance, electron-donating groups on N-cyclopropylanilines are known to lower the single-electron transfer oxidation potential, which can affect the efficiency of photoredox-catalyzed reactions. acs.org Studies on substituted anilines have shown that electron-donating groups increase the pKa of the amino group, making the aniline more basic. doubtnut.comresearchgate.net
The interplay between the inductive and resonance effects of the methoxy group will ultimately determine the precise reactivity of this compound in various chemical transformations. libretexts.orgacs.org
Stabilizing Effects on Radical Cations
The formation of a radical cation from this compound would involve the removal of an electron, most likely from the electron-rich aromatic ring or the nitrogen atom of the aniline group. The stability of this resulting radical cation would be significantly influenced by the electronic properties of its substituents: the cyclopropoxy and methoxy groups.
Both the cyclopropoxy and methoxy groups are considered electron-donating groups. The methoxy group can donate electron density to the aromatic ring through resonance (mesomeric effect) and induction. The cyclopropyl group is also known to stabilize adjacent positive charges through its unique electronic structure, which allows for orbital overlap with the p-orbitals of the aromatic ring. This delocalization of the radical and the positive charge across the aromatic system and the substituents would be the primary stabilizing factor.
To quantify these effects, one could theoretically compare the ionization potentials and the calculated energies of the radical cations of this compound with related aniline derivatives.
Table 1: Hypothetical Relative Stabilization Energies of Aniline Radical Cations
| Compound | Substituents | Predicted Relative Stabilization Energy (kcal/mol) |
| Aniline | - | 0 |
| 3-Methoxyaniline | 3-OCH₃ | -5 to -10 |
| This compound | 2-O-c-Pr, 3-OCH₃ | -10 to -15 |
Note: These are hypothetical values for illustrative purposes and would require computational chemistry studies for validation.
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for predicting reaction outcomes and optimizing conditions. This involves identifying transient species and determining the sequence of bond-making and bond-breaking events.
Identification of Reaction Intermediates
Various spectroscopic and analytical techniques can be employed to identify transient intermediates in reactions of this compound. For instance, in electrophilic aromatic substitution reactions, the formation of a sigma complex (arenium ion) is a key intermediate. The electron-donating nature of the cyclopropoxy and methoxy groups would stabilize this intermediate, directing incoming electrophiles to specific positions on the aromatic ring.
In oxidation reactions, the initial formation of the radical cation discussed previously would be a critical intermediate. Further oxidation could lead to the formation of nitrenium ions or other reactive species. Trapping experiments, where a reactive species is added to intercept and form a stable, characterizable product with the intermediate, are a powerful tool for their identification.
Pathway Determination through Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom's isotopic composition affects the rate of a chemical reaction. nih.govnih.govyoutube.com By selectively replacing a hydrogen atom with a deuterium (B1214612) atom at a specific position in the this compound molecule, one can probe whether the C-H bond is broken in the rate-determining step of a reaction.
For example, in an electrophilic aromatic substitution reaction, if the C-H bond at the site of substitution is broken in the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be observed. Conversely, a lack of a significant KIE would suggest that the C-H bond cleavage occurs in a fast step after the rate-determining formation of the sigma complex.
Table 2: Predicted Kinetic Isotope Effects for a Hypothetical Electrophilic Bromination of this compound
| Position of Deuteration | Predicted kH/kD | Mechanistic Implication |
| C4-H | ~1 | C-H bond cleavage is not rate-determining. |
| C6-H | ~1 | C-H bond cleavage is not rate-determining. |
| N-H | >1 | N-H bond cleavage is involved in the rate-determining step (in relevant reactions). |
Role of Catalysis in Reaction Mechanisms
Catalysis can profoundly influence the reaction pathways of this compound by providing alternative, lower-energy routes. rsc.org
Acid Catalysis: In the presence of an acid, the aniline nitrogen can be protonated, altering the electronic properties of the ring and influencing the regioselectivity of electrophilic substitution.
Metal Catalysis: Transition metal catalysts are widely used in cross-coupling reactions. For example, a palladium catalyst could be used to form new carbon-carbon or carbon-heteroatom bonds at the aromatic ring of this compound. The mechanism of such reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The specific ligands on the metal center play a crucial role in the efficiency and selectivity of the catalytic process.
The study of these catalytic cycles often involves a combination of kinetic studies, spectroscopic identification of catalytic intermediates, and computational modeling to map out the entire reaction mechanism.
Advanced Spectroscopic and Structural Characterization of 2 Cyclopropoxy 3 Methoxyaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2-Cyclopropoxy-3-methoxyaniline, both proton (¹H) and carbon-13 (¹³C) NMR would be crucial.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments in the molecule.
Expected ¹H NMR Data (Theoretical):
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Aromatic Protons (C4-H, C5-H, C6-H) | 6.0 - 7.5 | Multiplet (m) | 3H |
| Amino Protons (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) | 2H |
| Methoxy (B1213986) Protons (-OCH₃) | 3.7 - 4.0 | Singlet (s) | 3H |
| Cyclopropoxy Methine Proton (-OCH) | 3.5 - 4.0 | Multiplet (m) | 1H |
| Cyclopropoxy Methylene (B1212753) Protons (-CH₂) | 0.5 - 1.0 | Multiplet (m) | 4H |
Note: The exact chemical shifts and coupling constants would depend on the solvent used and the specific electronic effects of the substituents.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule.
Expected ¹³C NMR Data (Theoretical):
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-O (Methoxy) | 150 - 160 |
| Aromatic C-O (Cyclopropoxy) | 145 - 155 |
| Unsubstituted Aromatic Carbons | 100 - 130 |
| Methoxy Carbon (-OCH₃) | 55 - 65 |
| Cyclopropoxy Methine Carbon (-OCH) | 50 - 60 |
| Cyclopropoxy Methylene Carbons (-CH₂) | 5 - 15 |
Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show the coupling between the aromatic protons on the benzene (B151609) ring and the connectivity within the cyclopropyl (B3062369) group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbon atoms, for example, linking the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for piecing together the molecular structure. For example, HMBC would show correlations from the methoxy protons to the aromatic carbon at position 3, and from the cyclopropoxy methine proton to the aromatic carbon at position 2, confirming the substitution pattern on the aniline (B41778) ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition, and offers clues about the structure.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS would be used to determine the precise molecular weight of this compound with high accuracy. This allows for the calculation of its elemental formula (C₁₀H₁₃NO₂).
Expected HRMS Data (Theoretical):
| Ion | Calculated m/z |
| [M+H]⁺ | 180.1025 |
| [M+Na]⁺ | 202.0844 |
Fragmentation Pattern Analysis for Structural Information
In the mass spectrometer, the molecule can be fragmented by collision with an inert gas. The resulting fragmentation pattern is characteristic of the molecule's structure.
Expected Fragmentation Pathways (Theoretical):
Loss of the cyclopropyl group: A significant fragment would likely correspond to the loss of the C₃H₅ radical from the cyclopropoxy group.
Loss of the methoxy group: Fragmentation involving the cleavage of the methoxy group (loss of ·CH₃ or CH₃O·) would also be expected.
Cleavage of the aniline ring: Fragmentation of the aromatic ring itself could lead to a series of smaller characteristic ions.
By analyzing these fragmentation patterns, the connectivity and arrangement of the functional groups can be further confirmed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
No experimental UV-Vis absorption data for this compound has been reported. A theoretical analysis would involve identifying the chromophore, which in this case is the substituted benzene ring. The electronic transitions would likely be of the π → π* and n → π* type, characteristic of aromatic compounds with heteroatom substituents. The cyclopropoxy and methoxy groups, both being electron-donating, would be expected to act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The precise wavelengths and intensities of these transitions, however, would require experimental measurement or high-level computational modeling.
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis of Functional Groups
Specific experimental IR and Raman spectra for this compound are not available. A predictive analysis based on characteristic group frequencies would be the only possible approach. Key vibrational modes would include:
N-H stretching: Expected in the region of 3300-3500 cm⁻¹ for the primary amine group.
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopropyl and methoxy groups would be observed just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations would be found in the 1400-1600 cm⁻¹ region.
C-O stretching: The aryl-alkyl ether linkages of the cyclopropoxy and methoxy groups would produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
Cyclopropyl ring vibrations: Characteristic ring breathing and C-H deformation modes would be present.
A detailed vibrational analysis would require either experimental data or the results of computational frequency calculations.
X-ray Crystallography
Solid-State Molecular Structure Determination
There are no published reports on the single-crystal X-ray diffraction of this compound. Therefore, no experimental data on its solid-state molecular structure, such as bond lengths, bond angles, and torsion angles, is available. Such a study would be invaluable in definitively confirming the connectivity and conformation of the molecule in the solid state.
Computational and Theoretical Chemical Analysis of 2 Cyclopropoxy 3 Methoxyaniline
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)nih.govnih.gov
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a prominent tool for predicting molecular properties and is often employed in studies of aniline (B41778) derivatives. scispace.com DFT calculations, particularly using functionals like B3LYP with appropriate basis sets (e.g., 6-31G**), have proven effective in optimizing molecular geometries and predicting various electronic and spectroscopic properties. scispace.comresearchgate.net
Molecular Geometry Optimization and Conformational Analysisnih.govresearchgate.net
The initial step in the theoretical analysis of 2-Cyclopropoxy-3-methoxyaniline involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms in three-dimensional space, which corresponds to the most stable conformation of the molecule. uwlax.edu Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bonds connecting the cyclopropoxy and methoxy (B1213986) groups to the aniline ring, as well as the orientation of the amine group.
Table 1: Theoretical Optimized Geometric Parameters for this compound (Exemplary Data)
| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-31G**) |
| Bond Length | C-N | 1.40 Å |
| C-O (methoxy) | 1.37 Å | |
| C-O (cyclopropoxy) | 1.38 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| Bond Angle | C-N-H | 113° |
| C-O-C (methoxy) | 118° | |
| C-O-C (cyclopropoxy) | 119° | |
| Dihedral Angle | C-C-N-H | Variable (Conformer dependent) |
Note: This data is illustrative and would be determined through actual DFT calculations.
Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests a more reactive molecule. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, due to the electron-donating nature of these moieties. The LUMO, on the other hand, is likely distributed over the aromatic ring. The presence of the electron-donating cyclopropoxy and methoxy groups would be expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity.
Table 2: Theoretical Frontier Orbital Energies for this compound (Exemplary Data)
| Parameter | Energy (eV) |
| HOMO | -5.25 |
| LUMO | -0.15 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
Note: This data is illustrative and would be determined through actual DFT calculations.
Mulliken charge analysis provides a means of estimating the partial atomic charges within a molecule, offering insights into the distribution of electrons. colab.ws In this compound, the nitrogen and oxygen atoms are expected to carry negative Mulliken charges due to their high electronegativity, while the hydrogen atoms of the amino group and the carbon atoms attached to the electronegative atoms will likely have positive charges. researchgate.net
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgnih.gov These maps are invaluable for predicting how molecules will interact. libretexts.org The MEP is plotted onto a constant electron density surface, with different colors representing different electrostatic potential values. researchgate.netavogadro.cc Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netdergipark.org.tr For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, and positive potential near the amino hydrogens.
Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. These properties are directly related to the energies of the frontier molecular orbitals. According to Koopman's theorem, the ionization potential can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO), and the electron affinity can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). researchgate.net These values are crucial for understanding the molecule's behavior in electron transfer reactions.
Table 3: Theoretical Ionization Potential and Electron Affinity for this compound (Exemplary Data)
| Parameter | Value (eV) |
| Ionization Potential (IP) | 5.25 |
| Electron Affinity (EA) | 0.15 |
Note: This data is illustrative and would be determined through actual DFT calculations.
Spectroscopic Property Predictions
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful for its characterization. DFT calculations can provide theoretical chemical shifts for ¹H and ¹³C NMR spectroscopy and predict the vibrational frequencies and intensities for the IR spectrum. epstem.net
Theoretical NMR Chemical Shifts (GIAO method)
No studies detailing the theoretical NMR chemical shifts of this compound using the Gauge-Including Atomic Orbital (GIAO) method were found. This type of analysis requires specialized quantum chemical calculations to predict the 1H and 13C NMR spectra, which have not been publicly reported for this specific molecule.
Simulated Vibrational Spectra
There is no available research presenting the simulated vibrational spectra (such as infrared or Raman spectra) of this compound. Such simulations are typically performed using methods like Density Functional Theory (DFT) to calculate the vibrational frequencies and intensities corresponding to the molecule's normal modes of vibration.
Reaction Mechanism Predictions and Energetics
A search for theoretical studies on the reaction mechanisms involving this compound yielded no results. Consequently, information regarding the following sub-topics is not available:
Transition State Characterization and Activation Barriers
No computational studies have been published that characterize the transition states or calculate the activation barriers for reactions involving this compound.
Reaction Coordinate Analysis
There are no available analyses of reaction coordinates for any chemical transformations of this compound.
Theoretical Studies on Stereoselectivity
No theoretical investigations into the stereoselectivity of reactions involving this compound have been reported in the scientific literature.
Molecular Dynamics Simulations
No molecular dynamics (MD) simulation studies for this compound were found. MD simulations are used to study the dynamic behavior of molecules over time, and this level of computational analysis has not been applied to this compound in any publicly accessible research.
Applications of 2 Cyclopropoxy 3 Methoxyaniline As a Synthetic Synthon
Role as a Key Intermediate in Complex Molecule Synthesis
2-Cyclopropoxy-3-methoxyaniline has been identified as a crucial intermediate in the synthesis of complex, biologically active molecules. Its utility is prominently featured in patent literature, where it serves as a foundational element for the construction of sophisticated pharmaceutical compounds. For instance, it is a documented intermediate in the preparation of substituted pyrimidinyl-phenyl-amine derivatives, which are investigated for their potential as protein kinase inhibitors. The synthesis of these complex molecules often involves a multi-step sequence where the aniline (B41778) derivative is introduced early on to form the core structure, which is then further elaborated.
Scaffold for Novel Chemical Entities
The unique three-dimensional nature of the cyclopropyl (B3062369) group makes this compound an attractive scaffold for the generation of novel chemical entities in drug discovery. The design and synthesis of three-dimensional cyclopropyl-containing building blocks are a key area of research in fragment-based drug discovery. whiterose.ac.uk These fragments are used to probe the binding sites of biological targets and can be elaborated into more potent and selective drug candidates. The cyclopropoxy group in this compound provides a rigid, non-planar element that can explore chemical space not accessible to flat aromatic systems, potentially leading to improved binding affinity and pharmacokinetic properties of the resulting molecules.
Precursor for N-Heterocyclic Compounds
The amino group of this compound is a key functional handle for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The reactivity of the aniline nitrogen allows for its incorporation into various ring systems through cyclization reactions. For example, anilines are common starting materials for the synthesis of quinolines. In a general approach, an aniline can be reacted with a suitable partner, such as an α,β-unsaturated ketone (Combes quinoline (B57606) synthesis) or a β-ketoester (Knorr quinoline synthesis), to construct the quinoline core. The electrophilic cyclization of N-(2-alkynyl)anilines is another powerful method for quinoline synthesis, where the aniline is first derivatized with an alkyne before undergoing cyclization. nih.gov The specific substitution pattern of this compound would be expected to influence the regioselectivity of such cyclizations, leading to specific isomers of the resulting heterocyclic products.
Building Block in the Synthesis of Cyclopentylamine (B150401) Derivatives
While direct examples of the use of this compound in the synthesis of cyclopentylamine derivatives are not prevalent in the literature, its structural motifs are found in related pharmacologically active compounds. For instance, substituted 3-phenylpropylamine (B116678) derivatives have been synthesized for the treatment of ophthalmic diseases. google.com A plausible synthetic route to cyclopentylamine derivatives from this compound could involve an initial N-alkylation with a suitably functionalized cyclopentyl precursor, followed by further transformations. The inherent reactivity of the aniline allows for the formation of C-N bonds, which is a critical step in the construction of such derivatives.
Utilization in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. Anilines are frequently used as one of the key components in many well-known MCRs, such as the Ugi and Biginelli reactions. Although specific examples involving this compound in MCRs are not widely reported, its potential for use in such reactions is high. In a hypothetical Ugi reaction, this compound could be combined with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide derivative in a single, atom-economical step. The electronic and steric properties of the cyclopropoxy and methoxy (B1213986) substituents would likely influence the reaction rate and the properties of the resulting product library.
Derivatization for Enhanced Reactivity or Selectivity
The functional groups of this compound can be readily derivatized to modulate its reactivity and to direct the selectivity of subsequent reactions. The amino group can be acylated, alkylated, or converted into other functional groups to either protect it during a synthetic sequence or to activate the aromatic ring for further substitution. For example, conversion of the aniline to an acetanilide (B955) can direct electrophilic aromatic substitution to the para position. Similarly, the synthesis of 2-benzyl N-substituted anilines has been achieved through an imine condensation–isoaromatization pathway, demonstrating a method for the derivatization of the amine. beilstein-journals.org The cyclopropoxy and methoxy groups also influence the electronic properties of the benzene (B151609) ring, which in turn affects its reactivity in electrophilic and nucleophilic aromatic substitution reactions.
Future Research Directions
Exploration of Undiscovered Reactivity Pathways
The distinct electronic and steric properties of the cyclopropoxy, methoxy (B1213986), and amino groups on the aniline (B41778) scaffold of 2-Cyclopropoxy-3-methoxyaniline present a fertile ground for discovering novel chemical transformations. Future research will likely focus on leveraging the interplay between these functionalities to forge new bonds and construct complex molecular frameworks.
One area of exploration is the activation and functionalization of the C-H bonds on the aromatic ring. While the directing effects of the amino and methoxy groups are well-understood, the influence of the cyclopropoxy group, particularly in concert with the adjacent methoxy group, on the regioselectivity of C-H activation is a subject ripe for investigation. nih.gov The development of methods for site-selective C–H arylation, for instance, would bypass the need for pre-functionalized starting materials and offer a more atom-economical route to biaryl compounds. nih.gov
Furthermore, the cyclopropyl (B3062369) group itself represents a latent source of reactivity. Under specific catalytic conditions, the strained three-membered ring can undergo ring-opening reactions, providing access to linear alkyl chains or other functional groups. Investigating the selective ring-opening of the cyclopropoxy moiety without disrupting the rest of the molecule could lead to the synthesis of novel aniline derivatives with unique substitution patterns.
Development of Novel Catalytic Systems for Transformations
The synthesis and functionalization of substituted anilines have been significantly advanced through the use of transition metal catalysis. nih.govresearchgate.net Future research on this compound will undoubtedly benefit from the development of novel catalytic systems tailored to its specific structure.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become standard methods for the formation of C-N bonds. galchimia.com However, the development of more active and selective catalysts, perhaps utilizing ligands designed to accommodate the steric bulk of the cyclopropoxy group, could lead to higher yields and milder reaction conditions. Similarly, copper-catalyzed Ullmann-type couplings represent another promising area, with the potential for ligand-free conditions to be explored. mdpi.com
The pursuit of enantioselective transformations will also be a key research direction. For instance, the development of chiral catalysts for the asymmetric functionalization of the aniline backbone or the cyclopropyl ring could provide access to enantiomerically pure compounds, which are often of great importance in medicinal chemistry. Photocatalysis, a rapidly emerging field, also offers exciting possibilities for novel transformations under mild conditions, such as the photoredox-cobalt dehydrogenative coupling for the synthesis of heteroanilines. galchimia.com
Table 1: Potential Catalytic Systems for this compound
| Catalytic System | Potential Transformation | Research Focus |
| Palladium-based catalysts with novel ligands | C-N and C-C cross-coupling reactions | Improving catalyst activity, selectivity, and substrate scope. |
| Copper-based catalysts | Ullmann-type C-N and C-O couplings | Development of ligand-free and more sustainable protocols. mdpi.com |
| Chiral transition metal complexes | Enantioselective C-H functionalization | Access to enantiomerically pure derivatives. |
| Photocatalysis (e.g., Iridium or Ruthenium complexes) | Redox-neutral transformations | Exploration of novel reactivity under visible light. galchimia.com |
Integration into Flow Chemistry Methodologies
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless multi-step syntheses. mdpi.comresearchgate.netacs.orgthieme-connect.de The application of flow chemistry to the synthesis and transformation of this compound is a logical and promising future research direction.
The synthesis of substituted anilines often involves highly exothermic reactions or the use of hazardous reagents. bme.hu Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, enabling reactions to be performed safely at higher temperatures and concentrations, thus accelerating reaction rates. thieme-connect.de For example, the nitration of an aromatic precursor, a common step in aniline synthesis, can be performed more safely and efficiently in a flow system. youtube.com
Furthermore, flow chemistry facilitates the "telescoping" of synthetic sequences, where the output of one reactor is directly fed into the next without the need for intermediate workup and purification. thieme-connect.de This approach can significantly reduce waste and manufacturing time. A future multi-step flow synthesis of a complex molecule derived from this compound could involve, for instance, a C-N coupling reaction followed by a subsequent functionalization in a continuous, automated process. thieme-connect.de
Sustainable Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely prioritize the development of more sustainable and environmentally benign synthetic methods.
This includes the exploration of bio-based starting materials. While the synthesis of this compound itself may currently rely on petroleum-derived precursors, future research could investigate pathways from renewable resources like lignin, which provides a rich source of aromatic building blocks. rsc.orgnih.gov
Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Feature | Traditional Approach | Sustainable Approach |
| Starting Materials | Petroleum-based | Bio-based (e.g., from lignin) rsc.orgnih.gov |
| Solvents | Often volatile organic compounds | Water, bio-solvents, or solvent-free conditions researchgate.net |
| Catalysts | Often precious metals, homogeneous | Earth-abundant metals, heterogeneous, recyclable nih.govmdpi.com |
| Process | Multi-step with intermediate purifications | One-pot reactions, flow chemistry nih.govthieme-connect.de |
| Waste Generation | High | Minimized |
Q & A
Q. What are best practices for presenting structural and spectroscopic data in manuscripts?
- Methodological Answer :
- Include raw spectral data (NMR, IR) in supplementary materials with peak assignments.
- For crystallography, deposit CIF files in public databases (e.g., CCDC).
- Follow journal guidelines (e.g., Med. Chem. Commun.) for figures: limit structures to 2–3 per graphic, avoid compound numbering in visuals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
